Prochlorperazine D8

Description

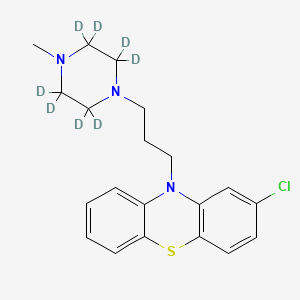

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKYUJGCLQQFNW-FUEQIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Characterization of Prochlorperazine D8

Methodologies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The synthesis of deuterated compounds, such as Prochlorperazine (B1679090) D8, involves specialized techniques to replace hydrogen atoms with deuterium. These methods are crucial for creating isotopically labeled molecules used in various scientific fields. rsc.orgresearchgate.net The introduction of deuterium can be achieved through various strategies, each with its own advantages and limitations. thieme-connect.combeilstein-journals.org

Site-Selective Deuteration Approaches

Site-selective deuteration allows for the precise placement of deuterium atoms at specific positions within a molecule. This targeted approach is highly valuable for understanding reaction mechanisms and for creating deuterated compounds with specific properties. rsc.orgnih.gov

Several methods have been developed to achieve site-selective deuteration. For instance, enzyme-catalyzed reactions can offer high regioselectivity and stereoselectivity in deuterium incorporation. nih.govwisc.edu Biocatalytic systems, utilizing enzymes like aminotransferases, can facilitate hydrogen-deuterium exchange at specific carbon atoms, such as the α- and β-positions of amino acids. nih.govwisc.edu Another approach involves the use of co-catalysts, such as an amine and bis(phenylsulfonyl)methane, to achieve site-selective deuteration at the α-position of certain organic compounds. rsc.org Metal-catalyzed reactions, particularly with transition metals like copper, can also enable degree-controlled and site-specific deuteration of alkyl groups. nih.gov

Hydrogen Isotope Exchange (HIE) Techniques

Hydrogen Isotope Exchange (HIE) is a widely used method for introducing deuterium into organic molecules. nih.govresearchgate.net This technique involves the exchange of hydrogen atoms with deuterium from a deuterium source, often heavy water (D₂O) or deuterium gas (D₂). researchgate.net HIE reactions can be catalyzed by acids, bases, or transition metals. researchgate.netresearchgate.net

Recent advancements in HIE have focused on developing milder and more selective methods. nih.gov For example, iridium(I) catalysts have been shown to be effective for the hydrogen isotope exchange of C(sp³)-H bonds under mild conditions. researchgate.net Base-metal catalysts, such as those based on nickel and iron, have also emerged as viable alternatives to precious metal catalysts for HIE. nih.gov These methods are particularly valuable for the late-stage deuteration of complex molecules, as they can be applied to compounds that are already fully synthesized. thieme-connect.comresearchgate.net

Catalytic Deuteration in Prochlorperazine D8 Synthesis

The synthesis of this compound specifically involves the deuteration of the propylpiperazine side chain. nih.gov One documented method utilizes lithium aluminum deuteride (B1239839) (LiAlD₄) to reduce an appropriate amide precursor, thereby introducing deuterium atoms into the side chain. nih.gov This approach allows for the incorporation of a specific number of deuterium atoms, such as two, four, or six, depending on the starting material. nih.gov

Catalytic methods are also employed in the synthesis of phenothiazine (B1677639) derivatives. For example, the deuteration of 2-acetylphenothiazine has been achieved using organocatalysis with D₂O as the deuterium source. researchgate.net Transition metal catalysts, such as those based on ruthenium, have been used for the deuteration of various nitrogen-containing heterocycles, including phenothiazines. nih.gov These catalytic approaches offer efficient ways to introduce deuterium into the core structure of prochlorperazine and related compounds.

Analytical Validation of Isotopic Enrichment and Purity for this compound

After synthesis, it is crucial to verify the isotopic enrichment and purity of this compound. This validation ensures that the compound is suitable for its intended use, particularly as an internal standard in quantitative analysis. nih.govrsc.org The validation process typically involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometric Techniques for Isotopic Purity Confirmation

Mass spectrometry (MS) is a primary tool for determining the isotopic purity of deuterated compounds. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is particularly effective for this purpose. rsc.orgresearchgate.net

The process involves acquiring a full-scan mass spectrum of the deuterated compound. The isotopic ions, which represent the molecule with different numbers of deuterium atoms, are then extracted and their relative abundances are integrated. rsc.orgnih.gov From this data, the percentage of isotopic purity can be calculated. rsc.org For this compound, this would involve confirming the presence of the molecule with eight deuterium atoms and quantifying any species with fewer deuterium atoms. vulcanchem.com Tandem mass spectrometry (MS/MS) can provide further structural information and help to characterize the position of the deuterium labels. nih.gov

A comparison of key properties of prochlorperazine and its deuterated analog is presented below:

| Property | Prochlorperazine | This compound | Significance |

| Molecular Formula | C₂₀H₂₄ClN₃S | C₂₀H₁₆D₈ClN₃S | Substitution of 8 H with 8 D |

| Molecular Weight | 373.94 g/mol | 454.9 g/mol | +8.04 mass units difference allows MS differentiation |

| CAS Number | 58-39-9 | 2930627-64-6 | Unique identifiers for each compound |

| Chromatographic Behavior | Reference | Nearly identical | Enables co-elution in LC systems |

This table highlights the strategic value of deuterium labeling in creating internal standards that closely mimic the chromatographic behavior of the target analyte while maintaining distinguishable mass spectrometric properties.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structural integrity and the specific positions of deuterium atoms within a molecule. rsc.orgsigmaaldrich.com While proton (¹H) NMR can be limited for highly deuterated compounds due to weak signals, deuterium (²H) NMR is an excellent alternative. sigmaaldrich.com

²H NMR directly observes the deuterium nuclei, providing a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, which simplifies spectral interpretation. sigmaaldrich.com This allows for the precise verification that the deuterium atoms in this compound are located on the piperazine (B1678402) ring as intended. caymanchem.com NMR analysis can also provide a relative percentage of isotopic purity, complementing the data obtained from mass spectrometry. rsc.org

Applications of Prochlorperazine D8 in Advanced Bioanalytical Chemistry

Fundamental Role as an Internal Standard in Quantitative Analysis

Prochlorperazine (B1679090) D8 serves as an invaluable internal standard for the quantification of prochlorperazine in various biological samples. caymanchem.combdg.co.nz Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response. biopharmaservices.com The addition of a known quantity of an internal standard to a sample before processing allows for the determination of the analyte's concentration based on the ratio of the analyte's response to the internal standard's response.

Principles of Stable Isotope Internal Standardization in Mass Spectrometry

The use of stable isotope-labeled compounds, such as Prochlorperazine D8, as internal standards is considered the gold standard in quantitative mass spectrometry. biopharmaservices.comlgcstandards.comacanthusresearch.comscioninstruments.com This technique, known as stable isotope dilution analysis, relies on the principle that a stable isotope-labeled analog of an analyte is chemically and physically identical to the unlabeled analyte. lgcstandards.comnih.gov

Key principles of this method include:

Co-elution: The stable isotope-labeled internal standard and the analyte exhibit nearly identical chromatographic behavior, meaning they elute at the same time from a liquid or gas chromatography column. lgcstandards.com

Similar Ionization Efficiency: Both the analyte and the internal standard have the same ionization efficiency in the mass spectrometer's ion source, a critical factor for accurate quantification. scioninstruments.com

Mass Differentiation: The mass spectrometer can distinguish between the analyte and the internal standard due to the mass difference imparted by the stable isotopes (in this case, deuterium). acanthusresearch.com

By adding a known amount of this compound to a sample, any variations that occur during sample extraction, handling, and injection will affect both the analyte (prochlorperazine) and the internal standard equally. This allows for a highly accurate and precise measurement of the analyte's concentration, as the ratio of their signals remains constant despite these variations. biopharmaservices.comlgcstandards.com

A suitable mass difference of three or more mass units between the analyte and the stable isotope-labeled internal standard is generally required for small molecules to avoid spectral overlap. acanthusresearch.com Furthermore, the stable isotope-labeled internal standard should be free of the unlabeled species to prevent interference. acanthusresearch.com

Method Development and Validation Utilizing this compound

The development and validation of robust bioanalytical methods are critical for obtaining reliable data. This compound plays a central role in the validation of methods for quantifying prochlorperazine in biological matrices. innovareacademics.inresearchgate.net Method validation, often following guidelines from regulatory bodies, ensures that the analytical method is accurate, precise, specific, and reproducible. researchgate.netfrontiersin.org

LC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids. nih.govijsr.net In these methods, this compound is added to plasma or serum samples, which are then typically subjected to a protein precipitation or liquid-liquid extraction step to remove interfering substances. nih.govnih.gov The extracted sample is then injected into the LC-MS/MS system.

Several studies have detailed the development and validation of LC-MS/MS methods for prochlorperazine using a deuterated internal standard. For instance, a method for the simultaneous determination of prochlorperazine and its major metabolites in human plasma utilized an isocratic LC-MS/MS method with a run time of 10 minutes. nih.gov The calibration curves were linear over a specified concentration range, and the method demonstrated acceptable precision and accuracy. nih.gov Another study described a sensitive and specific LC-MS/MS method for prochlorperazine in human plasma with a lower limit of quantification of 0.20 ng/ml. researchgate.netnih.gov

The use of this compound in these methods is crucial for ensuring their accuracy and reliability, which is particularly important in clinical research and bioequivalence studies. researchgate.netnih.govnih.gov

While LC-MS/MS is more common for this application, GC-MS can also be employed for the analysis of prochlorperazine. In GC-MS methods, the analyte and internal standard are typically derivatized to increase their volatility and thermal stability before being introduced into the gas chromatograph. This compound is an ideal internal standard for GC-MS analysis of prochlorperazine due to its similar chemical properties, ensuring that it behaves almost identically to the analyte during derivatization and chromatographic separation. caymanchem.com

Method validation for GC-MS assays involves assessing parameters such as linearity, precision, accuracy, and selectivity, with this compound serving as the constant reference for quantification. frontiersin.org

Enhancing Accuracy and Reproducibility in Quantification

The primary advantage of using this compound as an internal standard is the significant enhancement in the accuracy and reproducibility of prochlorperazine quantification. nih.govnih.gov By compensating for variations in sample preparation and instrument performance, stable isotope dilution analysis minimizes analytical errors. lgcstandards.comscioninstruments.com

Studies have demonstrated the high precision and accuracy of methods employing deuterated internal standards for prochlorperazine analysis. For example, an LC-MS/MS method for prochlorperazine and its metabolites reported intra- and inter-assay precisions within 7.0% and 9.0%, respectively, and accuracies between 99-105%. nih.gov These levels of precision and accuracy are essential for reliable pharmacokinetic and toxicological studies.

Mitigation of Matrix Effects in Mass Spectrometric Assays

Matrix effects are a significant challenge in bioanalytical mass spectrometry, particularly when analyzing complex biological samples like plasma, serum, or urine. ijsr.netnih.gov These effects, caused by co-eluting endogenous components of the matrix, can lead to ion suppression or enhancement, resulting in inaccurate quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. ijsr.net Because this compound has the same physicochemical properties as prochlorperazine, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the impact of matrix effects is effectively canceled out, leading to more accurate and reliable results. researchgate.net

Utility in High-Throughput Bioanalysis and Impurity Profiling

The stable isotope-labeled compound, this compound, serves a critical function in modern bioanalytical chemistry, particularly in high-throughput screening (HTS) and the meticulous process of impurity profiling. Its utility stems from its near-identical chemical and physical properties to the parent compound, prochlorperazine, combined with a distinct mass difference that allows for precise differentiation using mass spectrometry. vulcanchem.com This makes it an ideal internal standard for quantitative analytical methodologies.

In high-throughput bioanalysis, where numerous samples are processed rapidly, accuracy and reproducibility are paramount. This compound is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. veeprho.comscioninstruments.com Its purpose is to correct for variations that can occur during sample preparation, such as extraction inconsistencies, and fluctuations in instrument response. vulcanchem.comscioninstruments.com By adding a known quantity of this compound to each sample, analysts can normalize the signal of the non-labeled prochlorperazine, thereby ensuring the integrity of the quantitative data across large batches of samples. The use of deuterated standards like this compound is crucial for achieving the speed and reliability required in high-throughput environments. lcms.czcore.ac.uk

The structural similarity of this compound to prochlorperazine ensures that it behaves almost identically during chromatographic separation and ionization in the mass spectrometer. vulcanchem.com However, the eight deuterium (B1214612) atoms increase its molecular weight, creating a distinct mass-to-charge (m/z) ratio that allows the instrument to detect and measure both the analyte and the internal standard simultaneously and without interference. vulcanchem.comscioninstruments.com This co-elution and differential detection are the foundation of its effectiveness in demanding analytical workflows.

Impurity profiling, a critical component of pharmaceutical quality control, involves the identification and quantification of process-related impurities and degradation products. synzeal.comveeprho.com this compound is used as a reference standard in methods developed to detect and measure such impurities in prochlorperazine drug substances and products. synzeal.compharmaffiliates.com The accuracy of these measurements is vital, and the use of a stable isotope-labeled internal standard is best practice for achieving reliable results. scioninstruments.com For instance, methods have been developed for the simultaneous determination of prochlorperazine and its major metabolites, where a deuterated analog would be invaluable for accurate quantification. nih.gov

The table below summarizes the key analytical parameters for this compound and related compounds, illustrating its application as an internal standard.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Bioanalysis |

| This compound | 1215641-01-2 | C₂₀H₁₆D₈ClN₃S | 382.0 | Internal Standard for quantification of Prochlorperazine synzeal.com |

| 7-Hydroxy Prochlorperazine-d8 | 1246819-57-7 | C₂₀H₁₆D₈ClN₃OS | 397.99 | Internal Standard for quantification of 7-Hydroxy Prochlorperazine vulcanchem.comveeprho.com |

| N-Desmethyl Prochlorperazine-d8 Dimaleate | 1246817-68-4 | C₂₇H₂₂D₈ClN₃O₈S | 600.11 | Internal Standard for quantification of N-Desmethyl Prochlorperazine pharmaffiliates.com |

Detailed research findings have consistently demonstrated the value of deuterated internal standards in complex biological matrices. For example, in a study developing a sensitive LC-MS/MS method for trifluoperazine, a related phenothiazine (B1677639), a deuterated analog was used as the internal standard to achieve a low limit of quantification (78 pg/ml) and ensure the method was robust enough for pharmacokinetic studies. nih.gov Similarly, a rapid LC-MS/MS method for piribedil (B1678447) utilized its d8-labeled counterpart as an internal standard, enabling precise quantification over a wide concentration range in human plasma. pensoft.net These examples underscore the principle that is directly applicable to the use of this compound.

The table below presents data from a hypothetical high-throughput analysis to illustrate the role of this compound in correcting for analytical variability.

| Sample ID | Prochlorperazine Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| QC Low | 105,432 | 510,234 | 0.207 | 5.1 |

| QC Mid | 523,110 | 505,890 | 1.034 | 25.5 |

| QC High | 1,045,678 | 499,555 | 2.093 | 51.8 |

| Unknown 1 | 254,321 | 508,765 | 0.500 | 12.4 |

| Unknown 2 | 687,901 | 501,234 | 1.372 | 34.0 |

As shown in the table, while the peak area of the internal standard (this compound) remains relatively constant, the analyte peak area varies with its concentration. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the final concentration, effectively mitigating any variations in injection volume or instrument response. This normalization is fundamental to achieving the precision and accuracy required in high-throughput bioanalysis and impurity profiling.

Prochlorperazine D8 in Drug Metabolism and Preclinical Pharmacokinetic Research Methodologies

Elucidation of Metabolic Pathways and Metabolite Identification

The use of stable isotope-labeled compounds like Prochlorperazine (B1679090) D8 is a cornerstone of modern drug metabolism research. These labeled compounds allow for the precise tracking and identification of metabolic products within complex biological systems.

Tracing the Fate of the Parent Compound and Metabolites

Prochlorperazine undergoes extensive hepatic metabolism, including oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation, followed by conjugation with glucuronic acid. probes-drugs.org Prochlorperazine D8, being chemically almost identical to the parent drug, follows these same metabolic routes. smolecule.com By introducing this compound into in vitro or in vivo systems, researchers can readily trace the biotransformation of the parent compound. The deuterium (B1214612) atoms act as a unique mass tag, allowing for the clear differentiation of the drug and its metabolites from endogenous molecules in biological matrices like plasma, urine, or tissue homogenates. vulcanchem.comclearsynth.com This is particularly crucial in liquid chromatography-mass spectrometry (LC-MS) applications, where the mass shift created by the deuterium atoms enables unambiguous identification and quantification. vulcanchem.com

The major metabolites of prochlorperazine include N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and 7-hydroxyprochlorperazine. probes-drugs.orgnih.govnih.gov Studies have successfully utilized deuterated standards to simultaneously analyze prochlorperazine and these key metabolites in human plasma. nih.gov

Differentiation Between Parent Drug and Endogenous Compounds/Metabolites

A significant challenge in drug metabolism studies is distinguishing the drug and its metabolites from the vast array of endogenous compounds present in biological samples. vulcanchem.com this compound effectively overcomes this hurdle. Because deuterium labeling does not significantly alter the chromatographic behavior of the molecule, this compound and its unlabeled counterpart co-elute in liquid chromatography systems. vulcanchem.com However, due to the mass difference, they are easily resolved by a mass spectrometer. vulcanchem.com This allows for the precise identification and quantification of the drug and its metabolites, free from interference from endogenous substances that may have similar retention times. vulcanchem.comaxios-research.com

Identification of Deuterated Metabolite Analogs (e.g., 7-Hydroxy Prochlorperazine-D8, Prochlorperazine Sulfoxide-D8)

The metabolism of this compound leads to the formation of deuterated metabolite analogs. These labeled metabolites, such as 7-Hydroxy Prochlorperazine-D8 and Prochlorperazine Sulfoxide-D8, are themselves valuable research tools. tlcstandards.comscbt.comaxios-research.com They can serve as internal standards for the quantification of the non-labeled metabolites, further enhancing the accuracy and precision of analytical methods. vulcanchem.com The availability of these deuterated metabolite standards is crucial for comprehensive pharmacokinetic studies that aim to understand the complete metabolic profile of a drug. vulcanchem.comnih.gov

Interactive Table 1: Key Deuterated Analogs of Prochlorperazine and its Metabolites

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application |

| This compound | C₂₀H₁₆D₈ClN₃S | 382 | Internal standard for Prochlorperazine |

| 7-Hydroxy Prochlorperazine-D8 | C₂₀H₁₆D₈ClN₃OS | 397.99 | Internal standard for 7-Hydroxy Prochlorperazine |

| Prochlorperazine Sulfoxide-D8 | C₂₀H₁₆D₈ClN₃OS | 397.99 | Internal standard for Prochlorperazine Sulfoxide |

| N-Desmethyl Prochlorperazine-D8 | C₁₉H₁₄D₈ClN₃S | 367.97 (free base) | Internal standard for N-Desmethyl Prochlorperazine |

Data sourced from various chemical supplier catalogs. axios-research.comtlcstandards.comscbt.comaxios-research.comaxios-research.comchemscene.com

Assessment of Metabolic Stability and Site-Specific Metabolism

The rate and location of metabolism are critical determinants of a drug's pharmacokinetic profile. This compound is a valuable tool for assessing metabolic stability. smolecule.comveeprho.com By incubating this compound with liver microsomes or other metabolic systems, researchers can quantify the rate of its disappearance over time. This provides a measure of the drug's intrinsic clearance and helps predict its in vivo half-life.

Furthermore, the strategic placement of deuterium atoms can provide insights into site-specific metabolism. If deuterium is placed at a known site of metabolic attack, the breaking of the carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolism at that specific position, allowing researchers to identify the primary sites of metabolic transformation.

Application in Enzyme Reaction Phenotyping Studies (In Vitro)

Identifying the specific enzymes responsible for a drug's metabolism is a key component of preclinical research. This process, known as enzyme reaction phenotyping, often involves in vitro studies using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes. Prochlorperazine is known to be metabolized by CYP enzymes. patsnap.com this compound can be used in these assays as a substrate to determine which specific CYP isoforms are involved in its metabolism. By monitoring the formation of deuterated metabolites in the presence of different CYP enzymes, researchers can pinpoint the key enzymatic pathways. This information is crucial for predicting potential drug-drug interactions.

Methodological Contributions to Preclinical Pharmacokinetic Assessment

The primary role of this compound in preclinical pharmacokinetics is as an internal standard in bioanalytical methods. veeprho.comcaymanchem.comcaymanchem.com The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative LC-MS/MS analysis. kcasbio.com

Here's how this compound contributes to robust pharmacokinetic assessment:

Correction for Variability: It compensates for variations that can occur during sample preparation, such as extraction efficiency and sample loss. vulcanchem.comkcasbio.com

Mitigation of Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer, leading to inaccurate quantification. vulcanchem.comclearsynth.com Because this compound has nearly identical physicochemical properties to the unlabeled drug, it experiences the same matrix effects, allowing for accurate correction. vulcanchem.comwuxiapptec.com

Improved Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the accuracy and precision of the quantification are significantly improved. vulcanchem.comveeprho.comnebiolab.com

The development of sensitive and specific LC-MS/MS methods using this compound as an internal standard has enabled the detailed characterization of prochlorperazine's pharmacokinetics, including its absorption, distribution, metabolism, and excretion. nih.gov These methods are essential for determining key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life. probes-drugs.orgnih.gov

Interactive Table 2: Research Findings Utilizing Deuterated Prochlorperazine Analogs

| Research Focus | Key Finding | Analytical Method | Reference |

| Simultaneous metabolite analysis | A simultaneous LC-MS/MS method was developed for prochlorperazine and its major metabolites in human plasma. | LC-MS/MS | nih.gov |

| Bioavailability and Metabolism | Buccal administration of prochlorperazine resulted in higher plasma concentrations and lower metabolite exposure compared to oral administration. Two new metabolites were identified. | LC-MS/MS | nih.gov |

| Pharmacokinetics in healthy volunteers | The pharmacokinetics of intravenous and oral prochlorperazine were characterized, noting low oral bioavailability and the presence of an N-desmethyl metabolite. | HPLC | nih.govnih.gov |

Reducing Intra-Individual Variability in Pharmacokinetic Studies

In pharmacokinetic (PK) research, managing variability is paramount to obtaining reliable and reproducible data. Intra-individual variability refers to the fluctuations in drug concentrations observed within the same subject over time, which can obscure the true pharmacokinetic profile of a compound. A significant source of this variability arises from the bioanalytical process itself, including sample preparation, extraction, and instrument response. wuxiapptec.com The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone strategy to mitigate this analytical variability. veeprho.comnih.gov

This compound is a deuterated form of Prochlorperazine, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. clearsynth.comcaymanchem.com This substitution results in a compound with a higher molecular weight, allowing it to be distinguished from the non-labeled parent drug (the analyte) by mass spectrometry (MS). vulcanchem.com However, its physicochemical properties remain nearly identical to those of Prochlorperazine. clearsynth.com

This near-identical behavior is the key to reducing analytical variability. When this compound is added to a biological sample (e.g., plasma) at a known concentration before processing, it experiences the same conditions as the analyte throughout the entire analytical workflow. wuxiapptec.com Any loss of substance during extraction, inconsistency in injection volume, or fluctuation in mass spectrometer ionization is mirrored by both the analyte and the internal standard. wuxiapptec.comvulcanchem.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized. This correction enhances the accuracy and precision of the quantification, leading to a more consistent measurement of the drug's concentration and thereby reducing the apparent intra-individual variability in pharmacokinetic data. veeprho.comijper.org Regulatory agencies often recommend the use of stable isotope-labeled internal standards for bioanalytical methods to ensure reliable data for pharmacokinetic studies. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formal Name | 2-chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazine, dihydrochloride | caymanchem.com |

| Molecular Formula | C₂₀H₁₆D₈Cl₃N₃S | clearsynth.com |

| Formula Weight | 454.9 g/mol | clearsynth.comcaymanchem.com |

| Application | Internal standard for the quantification of Prochlorperazine by GC- or LC-mass spectrometry | clearsynth.comcaymanchem.com |

| Parent Drug | Prochlorperazine | vulcanchem.com |

Insights into Drug Disposition (ADME) Processes (Methodological)

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to preclinical drug development, providing critical insights into a drug's fate within an organism. nih.govacs.org The methodological application of stable isotope-labeled compounds like this compound is integral to generating the high-quality quantitative data required for these studies. hwb.gov.inresearchgate.netnih.gov While this compound is not typically used to directly trace metabolic pathways (a role often reserved for compounds labeled at metabolically active sites), its function as an internal standard provides the analytical rigor necessary for an accurate characterization of the parent drug's ADME profile.

Methodologically, the process relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). ijper.org In a typical preclinical ADME study, biological samples (plasma, urine, feces, tissue homogenates) are collected over time after administration of Prochlorperazine. To quantify the concentration of the parent drug in these complex biological matrices, this compound is added as the internal standard. veeprho.comveeprho.com The precision afforded by this internal standard allows for:

Accurate Absorption and Bioavailability Assessment: By reliably quantifying drug concentrations in plasma over time, researchers can accurately determine key parameters like Cmax (maximum concentration) and Tmax (time to maximum concentration), which are essential for understanding the rate and extent of drug absorption. nih.govdrugbank.com

Defining Distribution Characteristics: Precise plasma concentration data are used to calculate the apparent volume of distribution, indicating how extensively a drug distributes into tissues from the plasma. nih.govdrugbank.com

Characterizing Metabolism and Excretion: Accurate measurement of the decline in the parent drug's concentration over time is crucial for calculating its elimination half-life and clearance. nih.govdrugbank.com When combined with the quantification of metabolites (which may use their own respective deuterated standards), a complete picture of the drug's metabolic and excretory pathways can be constructed. acs.org

Table 2: Representative Bioanalytical Method Validation Parameters Using a Deuterated Internal Standard

| Parameter | Typical Acceptance Criteria | Significance |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | ijper.org Indicates a direct and predictable relationship between instrument response and concentration across a defined range. |

| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ijper.orgjapsonline.com Demonstrates the reproducibility of the method when performed on the same day and on different days, respectively. Low %CV indicates minimal variability. |

| Intra-day and Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ijper.orgjapsonline.com Shows how close the measured concentrations are to the true values, indicating a lack of systematic error. |

| Extraction Recovery | Consistent and reproducible | ijper.org Measures the efficiency of the extraction process. While not required to be 100%, its consistency is vital and is accounted for by the co-eluting deuterated internal standard. |

*LLOQ: Lower Limit of Quantification

Mechanistic Investigations Facilitated by Prochlorperazine D8

Probing Enzyme Kinetics and Reaction Mechanisms

The study of enzyme kinetics—the rates of enzyme-catalyzed reactions—is fundamental to understanding how drugs are processed in the body. nih.gov Deuterated compounds like Prochlorperazine (B1679090) D8 are instrumental in this field, primarily through the examination of the kinetic isotope effect (KIE). portico.orgresearchgate.net By comparing the reaction rates of the deuterated and non-deuterated versions of a drug, researchers can gain insights into the rate-determining steps of metabolic reactions and elucidate the mechanisms of the enzymes involved, such as the widely important cytochrome P450 (CYP) family. nih.govnih.gov

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org The most common application in drug metabolism is the deuterium (B1214612) KIE, which arises from the fact that the C-D bond has a lower zero-point vibrational energy than the C-H bond. portico.org Consequently, more energy is required to break a C-D bond, and if this bond cleavage is part of the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. wikipedia.orgportico.org

A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step, and a value of kH/kD (the ratio of the rate constant for the hydrogen-containing compound to the deuterium-containing compound) greater than 2 is generally considered significant. portico.org This effect has been widely exploited by chemists to probe reaction mechanisms. nih.govresearchgate.net In the context of Prochlorperazine D8, measuring the KIE helps determine if the cleavage of a specific C-H bond is a critical, rate-limiting part of its metabolism by enzymes like those in the cytochrome P450 system. nih.gov

Table 1: Key Concepts of the Deuterium Kinetic Isotope Effect (KIE)

| Concept | Description | Implication in this compound Studies |

|---|---|---|

| Isotopic Substitution | One or more hydrogen (¹H) atoms in prochlorperazine are replaced by deuterium (²H or D). wikipedia.org | Creates this compound, a heavier, stable isotopologue. |

| Bond Energy | The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. portico.org | More energy is needed to cleave a C-D bond compared to a C-H bond. |

| Reaction Rate | If C-H bond cleavage is the rate-determining step of a metabolic reaction, substituting H with D will slow down the reaction rate. portico.orgwikipedia.org | Allows researchers to identify rate-limiting steps in the metabolism of prochlorperazine. |

| kH/kD Ratio | The ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A ratio >2 indicates a primary KIE. portico.org | A significant KIE value confirms that C-H bond cleavage is mechanistically important. |

Prochlorperazine undergoes extensive hepatic metabolism, primarily through reactions catalyzed by cytochrome P450 enzymes, with CYP2D6 being a key player. drugbank.comnih.gov Major metabolic pathways include oxidation, hydroxylation, and N-demethylation, which all involve the cleavage of C-H or C-N bonds. drugbank.comnih.govresearchgate.net The use of this compound and its deuterated metabolites, such as 7-Hydroxy Prochlorperazine-d8 and N-Desmethyl Prochlorperazine-d8, is crucial for pinpointing the exact sites of these metabolic attacks. veeprho.commedchemexpress.comclearsynth.com

When deuterium is placed at a metabolically vulnerable site, the KIE can slow the rate of cleavage at that position. nih.govvulcanchem.com This reduction in the rate of one metabolic pathway can cause the drug to be processed through alternative routes, an effect known as "metabolic switching." nih.gov By analyzing the resulting profile of metabolites and comparing it to that of the non-deuterated drug, researchers can deduce the specific bonds that are cleaved by metabolic enzymes. For instance, if deuteration of the N-methyl group on the piperazine (B1678402) ring slows the formation of N-desmethyl prochlorperazine, it provides strong evidence that the C-H bonds on that methyl group are targeted by demethylating enzymes. drugbank.comresearchgate.net

Table 2: Major Metabolic Pathways of Prochlorperazine and Investigating Enzymes

| Metabolic Reaction | Key Metabolite(s) | Primary Enzyme Involved |

|---|---|---|

| Sulfoxidation | Prochlorperazine sulfoxide (B87167) nih.govmedchemexpress.com | Cytochrome P450 (CYP) nih.gov |

| Aromatic Hydroxylation | 7-Hydroxy prochlorperazine drugbank.comnih.gov | CYP2D6 drugbank.com |

| N-Demethylation | N-desmethyl prochlorperazine drugbank.comnih.gov | CYP2D6 drugbank.com |

| N-Oxidation | Prochlorperazine sulfoxide 4'-N-oxide researchgate.net | Cytochrome P450 (CYP) |

Understanding Drug-Enzyme Interactions Through Labeling

Stable isotope labeling with deuterium, as in this compound, is a powerful technique for elucidating drug-enzyme interactions. medchemexpress.com Because deuterated compounds are chemically identical to their non-deuterated counterparts in terms of their binding affinity for enzymes, they can be used to trace the metabolic fate of the drug without altering its fundamental pharmacodynamic properties. wikipedia.orgresearchgate.net

The primary utility of this compound in this context is its role as an internal standard for highly accurate and sensitive quantification using mass spectrometry-based methods. veeprho.com In studies of drug metabolism, researchers can administer the non-deuterated drug and use a known quantity of this compound as a spike-in standard during sample analysis. Since the labeled and unlabeled compounds co-elute during chromatography but are distinguishable by their mass, this method allows for precise measurement of the parent drug and its metabolites in complex biological matrices like plasma. researchgate.net This accurate quantification is critical for building robust pharmacokinetic models, which describe the absorption, distribution, metabolism, and excretion of a drug, thereby providing a clear picture of how efficiently and through which pathways enzymes interact with and process the drug. medchemexpress.comclearsynth.com

Emerging Methodologies and Future Directions in Deuterated Prochlorperazine Research

Advancements in Deuterated Compound Synthesis for Research Scales

The synthesis of deuterated compounds like Prochlorperazine (B1679090) D8 for research purposes has evolved from traditional methods to more sophisticated and efficient techniques. These advancements are crucial for producing the high-purity isotopologues necessary for analytical and metabolic studies.

A foundational method for creating deuterium-labeled prochlorperazine involves the chemical reduction of an appropriate amide precursor. Specifically, the propylpiperazine side chain of prochlorperazine has been successfully labeled with deuterium (B1214612) atoms using lithium aluminum deuteride (B1239839) as the reducing agent. nih.govosti.gov This technique has been shown to produce compounds with high isotopic purity, exceeding 95.7% after corrections for chlorine isotopes. nih.govosti.gov

Beyond this specific application, the broader field of deuterated compound synthesis has seen significant progress. Modern strategies offer greater selectivity, efficiency, and scalability. researchgate.net Hydrogen Isotope Exchange (HIE) is a powerful method that allows for the direct replacement of hydrogen with deuterium atoms, often facilitated by an acid, base, or metal catalyst. researchgate.netresearchgate.net Other emerging techniques include visible-light photocatalytic deuteration reactions, which provide a convenient way to access deuterated building blocks. researchgate.net

Recently, novel flow synthesis systems have been developed that can perform deuteration at ambient pressure and room temperature. bionauts.jp These systems, which can be electrochemical, use heavy water (D₂O) as the deuterium source and can achieve high introduction rates (80-99%) and yields (80-98%) for certain compounds. bionauts.jp Such technologies reduce the reliance on expensive deuterium gas and complex reaction setups, making the synthesis of deuterated compounds more accessible for research laboratories. bionauts.jp

Table 1: Comparison of Synthesis Methods for Deuterated Compounds

| Methodology | Key Features | Typical Deuterium Source | Advantages |

|---|---|---|---|

| Amide Reduction | Reduction of a carbonyl group in an amide precursor. nih.govosti.gov | Lithium Aluminum Deuteride (LiAlD₄) | High isotopic purity, specific to the reaction site. nih.govosti.gov |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate. researchgate.netresearchgate.net | Deuterated Solvents (e.g., D₂O, Methanol-d₄) | Can be applied to existing molecules without multi-step synthesis from deuterated precursors. researchgate.net |

| Photocatalysis | Uses visible light to catalyze the deuteration reaction. researchgate.net | Deuterated Solvents | Mild reaction conditions, high selectivity. researchgate.net |

| Electrochemical Flow Synthesis | Employs a membrane-type reactor with electrodes. bionauts.jp | Heavy Water (D₂O) | Ambient temperature/pressure, reusable deuterium source, high yield. bionauts.jp |

Integration with Novel Analytical Platforms and Technologies

Prochlorperazine D8 and other deuterated compounds are invaluable tools in modern analytical chemistry, primarily serving as internal standards in mass spectrometry-based assays. researchgate.netucsb.edu The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis, particularly in complex biological matrices like plasma. researchgate.net

The key advantage of using this compound as an internal standard is that its chemical and physical properties are nearly identical to those of unlabeled prochlorperazine. This ensures it behaves similarly during sample preparation, extraction, and chromatographic separation. chemrxiv.org However, its increased mass allows it to be distinguished from the analyte by a mass spectrometer, enabling precise and accurate quantification. researchgate.netucsb.edu

This integration is particularly evident in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of prochlorperazine in human plasma. nih.govnih.gov Such methods are essential for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net For example, a sensitive LC-MS/MS method for prochlorperazine and its metabolites in plasma samples from cancer patients demonstrated the utility of this approach for clinical research. nih.gov The development of rapid analytical techniques, such as Ultra Performance Liquid Chromatography (UPLC), further underscores the need for high-quality internal standards like this compound to ensure method robustness and accuracy. researchgate.net

Table 2: Analytical Platforms and the Role of this compound

| Analytical Platform | Description | Role of this compound | Key Parameters Measured |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Separates compounds chromatographically before mass analysis. nih.govnih.gov | Internal Standard | Quantification of prochlorperazine and its metabolites in biological fluids. nih.govnih.gov |

| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography. A common separation technique. japtronline.comjaptronline.com | Internal Standard (when coupled with MS) | Purity testing and quantification of prochlorperazine in pharmaceutical dosage forms. japtronline.comjaptronline.com |

| UPLC | Ultra Performance Liquid Chromatography. Uses smaller particles for faster, higher-resolution separations. researchgate.net | Internal Standard (when coupled with MS) | Rapid assay determination for prochlorperazine edisylate drug substances. researchgate.net |

| DART-MS | Direct Analysis in Real Time Mass Spectrometry. An ambient ionization technique for rapid analysis. chemrxiv.org | Internal Standard | Provides within-sample mass calibration and analyte concentration checks. chemrxiv.org |

Potential for Expanded Research Applications of Deuterated Phenothiazines

The application of deuterium in drug molecules extends beyond its use as an analytical tool. Strategic deuteration of a drug candidate can significantly alter its metabolic profile, a concept driven by the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it is broken more slowly during enzymatic metabolic processes.

This principle has led to the "deuterium switch" approach, where hydrogen atoms at known metabolic "soft spots" on an existing drug are replaced with deuterium. nih.gov This can slow down the rate of metabolism, leading to improved pharmacokinetic properties such as a longer half-life, increased systemic exposure, and potentially a reduction in the formation of toxic or unwanted metabolites. nih.govnih.gov This strategy has been successfully applied to approved drugs, such as deutetrabenazine. nih.gov

Phenothiazines are a versatile class of compounds with a wide range of biological activities, including antipsychotic, antiemetic, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov The diverse therapeutic potential of this scaffold makes it an attractive target for deuteration strategies. By identifying the primary sites of metabolism on various phenothiazine (B1677639) derivatives, researchers could synthesize deuterated analogs with potentially enhanced therapeutic profiles. These new chemical entities could offer improved efficacy, better safety profiles, or more convenient dosing regimens compared to their non-deuterated counterparts. nih.govnih.gov The continued development of deuterated phenothiazines, including this compound and its congeners, holds promise for future drug discovery and development efforts. nih.gov

Table 3: Potential Research Applications for Deuterated Phenothiazines

| Research Area | Rationale for Deuteration | Potential Outcome |

|---|---|---|

| Pharmacokinetic (PK) Studies | Use as an internal standard for accurate quantification of the parent drug and its metabolites. nih.govnih.gov | Reliable data on absorption, distribution, metabolism, and excretion (ADME). nih.gov |

| Drug Metabolism Studies | Slowing metabolism at specific sites via the Kinetic Isotope Effect (KIE). nih.gov | Identification of metabolic pathways and improved metabolic stability. nih.gov |

| New Drug Development | Creating novel deuterated analogs of existing phenothiazines with known biological activity. nih.gov | Enhanced therapeutic efficacy, improved safety profile, and extended patent life. nih.gov |

| Tracer Studies | Following the metabolic fate of a molecule in vitro or in vivo without using radioactive labels. marketersmedia.com | Elucidation of complex biological and chemical reaction mechanisms. ucsb.edu |

Q & A

Q. What are the established synthetic pathways and analytical techniques for Prochlorperazine D8?

this compound is synthesized via deuterium labeling of the parent compound, Prochlorperazine. Key steps include introducing the piperazine side chain through nucleophilic substitution and forming the maleate salt via reaction with maleic acid . Analytical characterization employs Fourier Transform Infrared Spectroscopy (FTIR) to confirm structural integrity and UV-Vis spectrophotometry for quantification. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with reverse-phase columns (e.g., C4) ensures purity assessment and separation of degradation products .

Q. How does this compound function as a dopamine D2 receptor antagonist in experimental models?

this compound acts as a competitive antagonist at dopamine D2 receptors, blocking receptor signaling in assays such as radioligand binding (e.g., using [³H]-spiperone) or functional cAMP inhibition studies. Its deuterated form enhances metabolic stability in pharmacokinetic studies, reducing first-pass effects and improving detection in mass spectrometry .

Q. What validated analytical methods are recommended for quantifying this compound in research samples?

A validated UPLC method using an Acquity BDH C4 column (100 × 2.1 mm, 1.7 µm) with UV detection at 254 nm is recommended. The method adheres to ICH guidelines, demonstrating linearity (80–120% of target concentration), precision (RSD <2%), and robustness under forced degradation (acid/base hydrolysis, oxidation, photolysis) .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate this compound’s efficacy in non-psychiatric applications, such as cancer models?

For anticancer studies, use amelanotic melanoma cell lines (e.g., C32) to assess viability via MTT assays. Include controls for baseline apoptosis (e.g., staurosporine) and validate mechanisms via Western blotting for markers like MITF or tyrosinase. Dose-response curves (1–100 µM) and time-course experiments (24–72 hours) are critical to determine IC50 values .

Q. What methodological considerations are essential when developing stability-indicating assays for this compound?

Incorporate forced degradation studies under ICH Q1A(R2) conditions: acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (1.2 million lux-hours). Use mass spectrometry to identify degradation products (e.g., sulfoxides) and ensure chromatographic separation from the parent compound .

Q. How can contradictory efficacy findings for this compound across studies be addressed?

Contradictions, such as antimelanoma activity versus limited vertigo efficacy , may arise from model-specific factors (e.g., cell type, receptor density). Use comparative studies with standardized protocols (e.g., identical dosing, endpoints) and validate findings in multiple models. Meta-analyses of existing data can identify confounding variables like batch-to-batch variability in deuterium labeling .

Q. What strategies optimize the use of this compound in pharmacokinetic studies?

Leverage deuterium labeling to track metabolic pathways via LC-MS/MS. Monitor major metabolites (e.g., N-desmethylprochlorperazine) in plasma and tissue homogenates. Use crossover designs in animal models to compare pharmacokinetic parameters (t½, Cmax) between deuterated and non-deuterated forms .

Q. How can off-target effects of this compound, such as sigma receptor interactions, be systematically evaluated?

Conduct radioligand displacement assays using [³H]-DTG for sigma-1 receptors and [³H]-haloperidol for sigma-2. Compare binding affinities (Ki) with selective antagonists (e.g., BD-1047). Functional assays (calcium flux, ERK phosphorylation) further confirm off-target activity .

Methodological Tables

Table 1: Key Parameters for UPLC Method Validation of this compound

Table 2: In Vitro Anticancer Protocol for this compound

| Parameter | Detail | Reference |

|---|---|---|

| Cell Line | C32 amelanotic melanoma | |

| Assay | MTT viability assay | |

| Concentration Range | 1–100 µM | |

| Key Markers | MITF, Tyrosinase (Western blot) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.